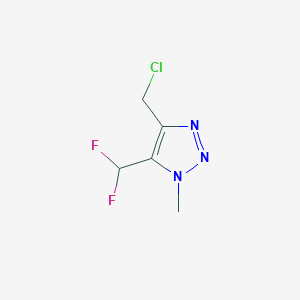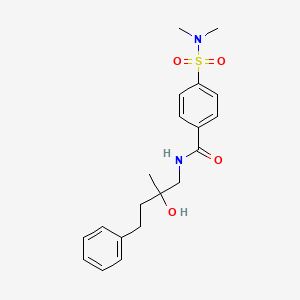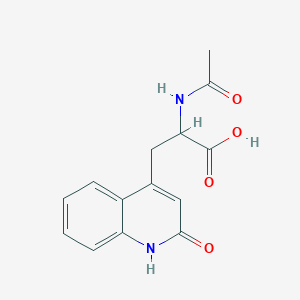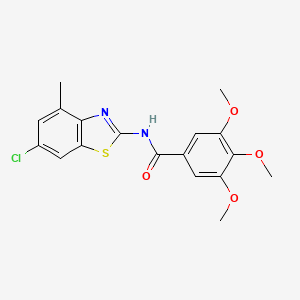
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as CMTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTB belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 6-chloro-4-methyl-1,3-benzothiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the desired product.
Starting Materials
6-chloro-4-methyl-1,3-benzothiazole-2-amine, 3,4,5-trimethoxybenzoyl chloride, Base (e.g. triethylamine, pyridine)
Reaction
Step 1: Dissolve 6-chloro-4-methyl-1,3-benzothiazole-2-amine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the reaction mixture to deprotonate the amine group., Step 3: Slowly add 3,4,5-trimethoxybenzoyl chloride to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization.
作用機序
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the cell cycle progression by downregulating the cyclin-dependent kinases and upregulating the cyclin-dependent kinase inhibitors. In inflammation, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in the production of pro-inflammatory cytokines and chemokines.
生化学的および生理学的効果
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to protect against neuronal damage and improve cognitive function in neurodegenerative disorders.
実験室実験の利点と制限
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse biological activities. However, there are also some limitations to using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments, such as its potential toxicity and limited availability.
将来の方向性
There are several future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide research, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more potent derivatives. Moreover, the development of new synthetic methods for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives could lead to the discovery of novel compounds with enhanced biological activities.
Conclusion:
In conclusion, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that results in high yield and purity. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, there are also some limitations to using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments, such as its potential toxicity and limited availability. The future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide research include exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more potent derivatives.
科学的研究の応用
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-5-11(19)8-14-15(9)20-18(26-14)21-17(22)10-6-12(23-2)16(25-4)13(7-10)24-3/h5-8H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWQDRXESEOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)
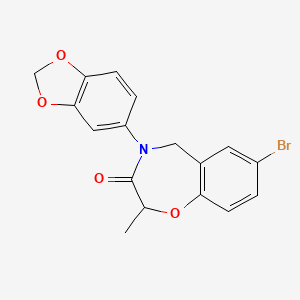
![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)
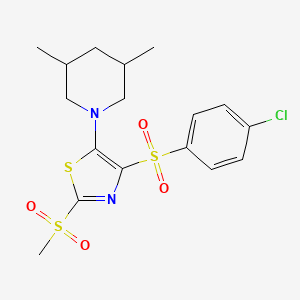
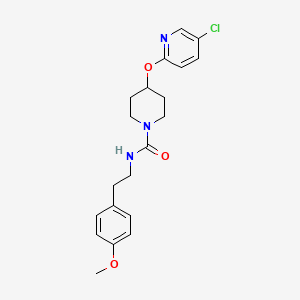
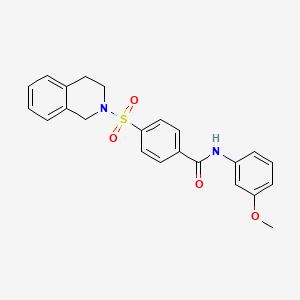
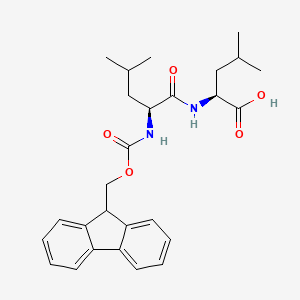
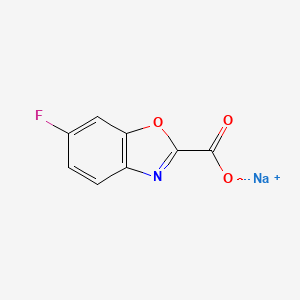
![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)
![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)
